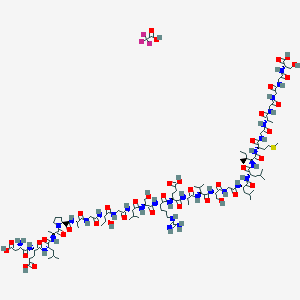![molecular formula C9H9N3O2 B12813278 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12813278.png)
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrazolo[1,5-a]pyridine core with a methoxy group at the 4-position and a carboxamide group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-methoxypyridine with ethyl chloroformate, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: 4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide.
Reduction: 4-Methoxypyrazolo[1,5-a]pyridine-3-amine.
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes . The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Similar in structure but with a bromine atom and a nitrile group, used in cancer research.
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid: Differing by the presence of a carboxylic acid group instead of a carboxamide.
Uniqueness: 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its methoxy and carboxamide groups allow for versatile modifications, making it a valuable compound in various research domains.
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c1-14-7-3-2-4-12-8(7)6(5-11-12)9(10)13/h2-5H,1H3,(H2,10,13) |
InChI-Schlüssel |
LPPWZVRJPCUWFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CN2C1=C(C=N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)












